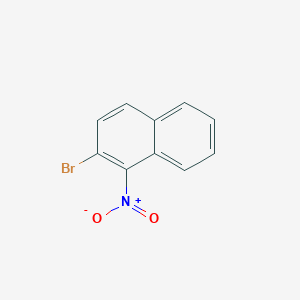

2-Bromo-1-nitronaphthalene

Description

Significance of Nitronaphthalene and Bromonaphthalene Scaffolds in Modern Chemical Research

Nitronaphthalene and bromonaphthalene scaffolds are particularly significant in contemporary chemical research. The nitro group (—NO₂) is a strong electron-withdrawing group, which profoundly influences the electronic properties of the naphthalene (B1677914) ring, making it susceptible to nucleophilic attack. mdpi.com This characteristic is pivotal in the synthesis of various dyes and materials for organic light-emitting diodes (OLEDs). Furthermore, the nitro group can be readily reduced to an amino group (—NH₂), providing a gateway to a wide range of nitrogen-containing compounds, including many pharmaceuticals.

Bromonaphthalene scaffolds are equally important. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and a versatile handle for modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. chemicalbook.com These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular architectures. Consequently, bromonaphthalenes are key intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers. nih.gov

Historical Context of Naphthalene Functionalization Strategies

The functionalization of naphthalene has evolved significantly over the years. Early strategies predominantly relied on electrophilic aromatic substitution reactions, such as nitration and bromination. Direct nitration of naphthalene, often using a mixture of nitric acid and sulfuric acid, primarily yields 1-nitronaphthalene (B515781), with 2-nitronaphthalene (B181648) as a minor product. scitepress.orgorgsyn.org Similarly, the direct bromination of naphthalene can lead to a mixture of isomers, with α-bromonaphthalene (1-bromonaphthalene) typically favored. iranchembook.ir Controlling the regioselectivity of these reactions has been a long-standing challenge, often dictated by the reaction conditions and the directing effects of existing substituents. rsc.org

More recent advancements have introduced sophisticated methods for naphthalene functionalization. These include transition-metal-catalyzed C-H activation and cross-coupling reactions, which offer greater control over the position of functionalization. rsc.orggoogle.com These modern techniques have expanded the synthetic toolbox, enabling the regioselective synthesis of polysubstituted naphthalenes that were previously difficult to access. rsc.org

Unique Reactivity Profile of Polyfunctionalized Naphthalenes

Polyfunctionalized naphthalenes, such as 2-Bromo-1-nitronaphthalene, possess a unique reactivity profile stemming from the interplay between their various substituents. The presence of both an electron-withdrawing group (nitro) and a leaving group (bromo) on the same naphthalene scaffold creates a molecule with distinct reactive sites.

The electron-deficient nature of the naphthalene ring, induced by the nitro group, activates the ring for nucleophilic aromatic substitution. mdpi.com This can lead to the substitution of the bromine atom by a variety of nucleophiles. Concurrently, the nitro group itself can undergo chemical transformations, most notably reduction to an amine. The relative positioning of these functional groups is crucial; for instance, the properties and reactivity of this compound differ significantly from its isomer, 1-Bromo-2-nitronaphthalene, affecting their applications, particularly in fields like optoelectronics. This intricate balance of reactivity makes polyfunctionalized naphthalenes highly valuable and versatile intermediates in multi-step syntheses.

Properties and Synthesis of this compound

This compound is a pale yellow solid at room temperature. nih.gov Its chemical structure and properties are defined by the bromine atom at the C2 position and the nitro group at the C1 position of the naphthalene ring.

| Property | Value |

| CAS Number | 4185-62-0 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| Melting Point | 104.3°C |

| Appearance | Pale yellow solid nih.gov |

The synthesis of this compound is typically achieved through two primary routes: the nitration of 2-bromonaphthalene (B93597) or the bromination of 1-nitronaphthalene.

Nitration of 2-Bromonaphthalene: This involves treating 2-bromonaphthalene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The bromine atom on the naphthalene ring directs the incoming nitro group, leading to the formation of this compound among other isomers.

Bromination of 1-Nitronaphthalene: This route involves the reaction of 1-nitronaphthalene with bromine (Br₂), often in the presence of a catalyst like iron(III) chloride or in a solvent such as acetic acid. The existing nitro group deactivates the ring but directs the incoming bromine to specific positions, yielding the desired product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups, making it a versatile intermediate for further chemical modifications.

| Reaction Type | Description | Product Example |

| Nucleophilic Substitution | The bromine atom can be displaced by various nucleophiles (e.g., cyanide, alkoxides). | 2-Cyano-1-nitronaphthalene |

| Reduction | The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides. | 2-Bromo-1-naphthalenamine |

The ability to perform these transformations makes this compound a valuable precursor in the synthesis of more complex molecules. For example, the resulting 2-bromo-1-naphthalenamine can be used in further synthetic steps, such as diazotization followed by Sandmeyer reactions, to introduce a variety of other functional groups. This versatility has led to its use as a building block in the creation of dyes, pharmaceuticals, and materials for conductive polymers and fluorescent probes.

Isomeric Comparison

The precise placement of substituents on the naphthalene core is critical. A comparison with its isomer, 1-Bromo-2-nitronaphthalene, highlights the structural nuances that dictate the compound's physical and chemical properties.

| Compound | CAS Number | Melting Point | Key Differences & Applications |

| This compound | 4185-62-0 | 104.3°C | Serves as a versatile intermediate for dyes and pharmaceuticals due to its specific reactivity pattern. |

| 1-Bromo-2-nitronaphthalene | 4185-55-1 | 98–99°C | The transposed functional groups lead to a lower melting point and altered electronic properties, making it suitable for applications in OLED materials. |

This comparison underscores the importance of regiochemistry in the design of functional molecules, as subtle changes in the substitution pattern can lead to significant differences in physical properties and potential applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBABEHDRJFHMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Bromo 1 Nitronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for 2-bromo-1-nitronaphthalene. This class of reactions involves the displacement of a leaving group, in this case, the bromide, by a nucleophile. wikipedia.org The aromatic ring of this compound, which would typically be nucleophilic, becomes electrophilic and thus activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. wikipedia.orgmasterorganicchemistry.com

Mechanistic Investigations of SNAr on this compound

The mechanism of SNAr reactions is a two-step process, often referred to as an addition-elimination mechanism. govtpgcdatia.ac.in It is distinct from SN1 and SN2 reactions. The SN2 pathway is not feasible due to the steric hindrance of the aromatic ring, which prevents the required backside attack. wikipedia.org An SN1 mechanism is also highly unfavorable as it would involve the formation of a very unstable aryl cation. wikipedia.org

The accepted mechanism proceeds as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), leading to the formation of a resonance-stabilized anionic intermediate. govtpgcdatia.ac.in

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. govtpgcdatia.ac.in

The nitro group plays a pivotal role in activating the naphthalene (B1677914) ring for nucleophilic attack. wikipedia.orgbyjus.com As a potent electron-withdrawing group, it decreases the electron density of the aromatic system, making it more electrophilic and susceptible to attack by nucleophiles. youtube.comrsc.org The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge of the Meisenheimer complex onto the nitro group. byjus.comkhanacademy.org In this compound, the nitro group is in the ortho position to the bromine atom, providing strong activation for the SNAr reaction. byjus.com This ortho positioning is critical for the stabilization of the anionic intermediate. nptel.ac.in

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the order seen in SN2 reactions. wikipedia.org The higher electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com While bromine is a good leaving group in many organic reactions, in the SNAr context, its ability to facilitate the initial nucleophilic attack is a more significant factor than its ability to depart. nih.gov

Table 1: Relative Reactivity of Halogen Leaving Groups in SNAr

| Leaving Group | Relative Rate |

|---|---|

| F | Highest |

| Cl | Intermediate |

| Br | Intermediate |

| I | Lowest |

This table illustrates the general trend of leaving group ability in SNAr reactions, where fluoride (B91410) is typically the most reactive. wikipedia.orgmasterorganicchemistry.com

Regioselectivity in SNAr Reactions of Bromonitronaphthalenes

The regioselectivity of SNAr reactions in substituted naphthalenes is primarily dictated by the position of the activating group relative to the potential leaving groups. In bromonitronaphthalenes, the nitro group directs the nucleophilic attack to the positions ortho and para to it. nptel.ac.in In this compound, the bromine atom is located at a position activated by the adjacent nitro group.

In cases where multiple leaving groups are present, the position that leads to the most stable Meisenheimer complex will be preferentially attacked. For instance, in dichloropyrimidines, the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com Similarly, for bromonitronaphthalenes, the interplay between the activating nitro group and the positions of the bromo substituents would determine the site of nucleophilic substitution. For this compound, the substitution occurs at the C-2 position, displacing the bromide.

Scope and Limitations of Nucleophiles in SNAr

A wide variety of nucleophiles can participate in SNAr reactions with activated aryl halides like this compound. The effectiveness of a nucleophile generally correlates with its nucleophilicity. libretexts.org

Common nucleophiles include:

Oxygen nucleophiles: Hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and phenoxides (ArO⁻). byjus.com

Nitrogen nucleophiles: Ammonia (NH₃), primary and secondary amines (RNH₂, R₂NH). byjus.comd-nb.info

Sulfur nucleophiles: Thiolates (RS⁻). byjus.com

Carbon nucleophiles: Cyanide (CN⁻).

The scope of the reaction can be influenced by the reaction conditions, such as the solvent and the presence of a base. d-nb.inforesearchgate.net For example, kinetic studies on the reactions of substituted anilines with highly activated nitroaromatics have shown that the reaction mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) mechanism depending on the basicity of the aniline (B41778) and the solvent composition. nih.gov

Table 2: Examples of Nucleophiles in SNAr Reactions

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Oxygen | Methoxide (CH₃O⁻) | Aryl ether |

| Nitrogen | Aniline (C₆H₅NH₂) | Diaryl amine |

| Sulfur | Ethanethiolate (C₂H₅S⁻) | Aryl thioether |

| Carbon | Cyanide (CN⁻) | Aryl nitrile |

This table provides examples of common nucleophiles and the corresponding products formed in SNAr reactions. byjus.com

The limitations of the reaction can arise from the steric hindrance on either the substrate or the nucleophile. Bulky nucleophiles may react more slowly. Additionally, very weak nucleophiles may not be reactive enough to attack the aromatic ring, even with the presence of a strong activating group.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a significant transformation for nitroaromatic compounds, converting them into valuable amino derivatives. masterorganicchemistry.comnih.gov For this compound, this reaction is crucial for synthesizing precursors used in various chemical industries. chemrxiv.org

Chemoselective Reduction to the Amine: Naphthylamine Formationresearchgate.netgoogle.comkoreascience.krat.uagoogle.com

The selective reduction of the nitro group in this compound to form 2-bromo-1-naphthylamine is a key process. vulcanchem.com This transformation requires careful selection of reagents and conditions to avoid the reduction of other functional groups or the naphthalene ring itself. nih.govnih.gov

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics. masterorganicchemistry.comlibretexts.org Various catalysts are effective, with the choice depending on the desired selectivity and reaction conditions.

Commonly used catalysts include:

Palladium-on-carbon (Pd/C): This is a frequently used catalyst for the hydrogenation of nitro compounds. masterorganicchemistry.com It offers good activity and selectivity for the reduction of the nitro group to an amine. google.com

Platinum-based catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also effective for nitro group reduction. koreascience.krwikipedia.org

Raney Nickel: This catalyst is another option for the hydrogenation of nitroaromatics. masterorganicchemistry.comwikipedia.org

Ruthenium-based catalysts: Ruthenium supported on carbon has been shown to be effective for the hydrogenation of both the nitro group and the aromatic ring in nitrobenzene, suggesting its potential applicability, with careful control, to naphthalene systems. acs.org

Bimetallic catalysts: Bimetallic nanocatalysts, such as PtNi/C, have demonstrated high performance and stability in the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine, indicating their potential for substituted naphthalenes. acs.org

The efficiency of these catalysts can be influenced by factors such as catalyst support, particle size, and the presence of promoters or inhibitors. organic-chemistry.org For instance, nanocellulose-supported nickel boride has been shown to be an effective catalyst for the reduction of nitroarenes with low metal loading. organic-chemistry.org

Table 1: Catalysts for the Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Substrates | Key Features |

|---|---|---|

| Palladium-on-carbon (Pd/C) | Nitroarenes | Good activity and selectivity for nitro group reduction. masterorganicchemistry.comgoogle.com |

| Platinum (PtO₂, Pt/C) | Nitroarenes | Effective for nitro group reduction. koreascience.krwikipedia.org |

| Raney Nickel | Nitroarenes | Common catalyst for hydrogenation. masterorganicchemistry.comwikipedia.org |

| Ruthenium on Carbon (Ru/C) | Nitrobenzene | Can hydrogenate both nitro group and aromatic ring. acs.org |

| PtNi/C | 1-Nitronaphthalene | High performance and stability. acs.org |

| Nickel Boride (on nanocellulose) | Nitroarenes | Effective with low metal loading. organic-chemistry.org |

Besides catalytic hydrogenation, several non-catalytic methods can be employed for the reduction of the nitro group in this compound. These methods often involve the use of metals in acidic media or other chemical reducing agents.

Common non-catalytic reducing agents include:

Metals in Acid: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.comlkouniv.ac.in This method is effective for converting nitroarenes to primary amines. lkouniv.ac.in

Sodium Hydrosulfite: This reagent can be used for the selective reduction of nitro compounds. wikipedia.org

Tin(II) Chloride: Tin(II) chloride is another common reagent for the reduction of aromatic nitro groups. wikipedia.org

Sodium Borohydride (B1222165) in the presence of Transition Metal Salts: While sodium borohydride alone does not typically reduce nitro groups, its reducing power is significantly enhanced when combined with transition metal halides or salts like nickel(II) chloride (NiCl₂·6H₂O). asianpubs.org This combination can efficiently reduce nitroarenes to their corresponding amines at room temperature. asianpubs.org

Tetrahydroxydiboron (B82485) (B₂(OH)₄): A metal-free approach utilizes tetrahydroxydiboron as the reductant in the presence of an organocatalyst like 4,4'-bipyridine, offering a highly chemoselective method. nih.gov

Hydrazine (B178648) Hydrate (B1144303): In combination with catalysts like iron(III) chloride (FeCl₃·6H₂O), hydrazine hydrate serves as an effective reducing agent for nitroarenes in aqueous media. mdpi.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate stages. nih.gov Two primary pathways are generally considered: a direct route and a condensation route. google.comunimi.it

The reduction typically follows these steps:

Nitro to Nitroso: The nitro group (–NO₂) is first reduced to a nitroso group (–NO). nih.govgoogle.com

Nitroso to Hydroxylamine (B1172632): The nitroso group is then rapidly reduced to a hydroxylamine group (–NHOH). nih.govgoogle.com The reduction of the nitroso intermediate is significantly faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (–NH₂). nih.govgoogle.com

A parallel "indirect" or "condensation" pathway can also occur, where the intermediate nitroso and hydroxylamine species condense to form an azoxy compound. google.comunimi.it This azoxy intermediate can be further reduced to azo and hydrazo compounds before ultimately yielding the amine product. google.com The specific pathway and the accumulation of intermediates depend on the reaction conditions and the nature of the reducing agent. google.comunimi.it

Retention of Halogen Substituents during Nitro Reductionresearchgate.netat.ua

A significant challenge in the reduction of halogenated nitroaromatics like this compound is the potential for dehalogenation, where the bromine atom is replaced by hydrogen. The goal is to achieve chemoselective reduction of the nitro group while preserving the carbon-bromine bond. nih.govnih.gov

Several strategies can be employed to favor the retention of the halogen:

Catalyst Selection: The choice of catalyst is critical. While palladium catalysts are highly effective for nitro reduction, they can also promote hydrodehalogenation. rsc.org Careful control of reaction conditions, such as temperature, pressure, and reaction time, is necessary. rsc.org In some cases, rhodium-based catalysts have shown high selectivity for nitro reduction without causing dehalogenation. rsc.org

Metal-Free Reduction Systems: Metal-free methods, such as those using tetrahydroxydiboron, can offer excellent chemoselectivity, avoiding the reduction of sensitive functional groups like halogens. nih.gov

Iron-Based Catalysts: Iron catalysts, being earth-abundant and less prone to promoting dehalogenation compared to some noble metals, are a good alternative. nih.govmdpi.com For example, an iron(III) catalyst with a silane (B1218182) reductant has been shown to be chemoselective for nitro group reduction over aryl halides. nih.gov

Specific Reagents: The use of specific reducing agents like sodium sulfide (B99878) or sodium hydrosulfite can also favor the selective reduction of the nitro group. researchgate.netwikipedia.org

Formation of Intermediate Nitroso and Hydroxylamine Speciesgoogle.comunimi.it

As mentioned in the mechanistic discussion, the reduction of this compound to 2-bromo-1-naphthylamine proceeds through the formation of intermediate species, namely the corresponding nitroso and hydroxylamine derivatives. nih.govgoogle.com

Nitroso Intermediate: The initial two-electron reduction of the nitro group yields the 2-bromo-1-nitrosonaphthalene intermediate. nih.gov This species is generally highly reactive and is quickly reduced further, making it difficult to isolate under typical reduction conditions. nih.gov The toxicity of nitro compounds is often attributed to their partial reduction to these nitroso derivatives. at.ua

Hydroxylamine Intermediate: The subsequent two-electron reduction of the nitroso compound forms 2-bromo-1-(hydroxyamino)naphthalene. nih.govgoogle.com This hydroxylamine is a key intermediate on the pathway to the final amine product. nih.gov While more stable than the nitroso intermediate, it is still readily reduced to the amine. google.com Under certain conditions, such as using specific catalysts like supported platinum, it is possible to selectively hydrogenate nitroaromatics to the corresponding N-aryl hydroxylamines. rsc.org The accumulation of the hydroxylamine intermediate can occur, as its reduction to the amine is sometimes the slowest step in the sequence. google.com

Cross-Coupling Chemistry of the Bromo Substituent

The presence of a bromine atom on the naphthalene ring of this compound makes it a versatile substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecules. The reactivity of the C-Br bond is influenced by the strongly electron-withdrawing nitro group at the adjacent position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for functionalizing aryl halides like this compound. nih.goveie.gr These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck reactions), and reductive elimination. mychemblog.comyonedalabs.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgxisdxjxsu.asia The product is a 2-aryl-1-nitronaphthalene derivative. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands, and base is critical for achieving high yields. yonedalabs.comxisdxjxsu.asia The reaction is tolerant of a wide variety of functional groups. xisdxjxsu.asia

Heck Reaction: The Heck reaction couples this compound with an alkene to form a 2-alkenyl-1-nitronaphthalene. mychemblog.comfu-berlin.de The reaction is catalyzed by a palladium complex and requires a base. mychemblog.comfu-berlin.de The regioselectivity and stereoselectivity of the addition to the alkene are important considerations. fu-berlin.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne, yielding a 2-(alkynyl)-1-nitronaphthalene. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | 2-Aryl-1-nitronaphthalene |

| Heck | Alkene | Pd Catalyst, Base | 2-(Alkenyl)-1-nitronaphthalene |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 2-(Alkynyl)-1-nitronaphthalene |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most prevalent catalyst, other transition metals like nickel and copper can also facilitate cross-coupling reactions of this compound. wikipedia.orgresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts can be used for Sonogashira-type couplings and other cross-coupling reactions. wikipedia.orgresearchgate.net Nickel is often a more cost-effective alternative to palladium and can sometimes offer different or superior reactivity for specific substrates. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. cjcatal.com For instance, reacting this compound with an alcohol in the presence of a copper catalyst could yield a 2-alkoxy-1-nitronaphthalene. Copper can also be used as a co-catalyst in Sonogashira reactions. nih.gov

Denitrative Coupling Reactions of Nitroarenes

A more recent development in cross-coupling chemistry is the use of the nitro group itself as a leaving group in what are termed "denitrative coupling reactions". researchgate.neteurekaselect.comrhhz.net These reactions are typically catalyzed by transition metals like palladium or nickel. researchgate.netrhhz.netacs.org This approach allows for the direct functionalization of nitroarenes, which are often readily available starting materials. researchgate.neteurekaselect.com

The C-NO₂ bond is generally less reactive than a C-Br bond in traditional cross-coupling reactions. scilit.com This orthogonality allows for selective reactions at the bromine position of this compound without affecting the nitro group. However, under specific catalytic conditions designed for denitrative coupling, the nitro group can be activated and replaced. scilit.comacs.org For example, denitrative Suzuki-Miyaura and Sonogashira-type couplings of nitroarenes have been successfully developed. acs.orgacs.orgrsc.org Mechanistic studies suggest that these reactions can proceed via oxidative addition of the C-NO₂ bond to the metal center. researchgate.netrhhz.net

Photoreactivity and Excited-State Dynamics

The photochemistry of this compound is largely dictated by the influence of the nitro group on the electronic properties of the naphthalene system. Nitroaromatic compounds are known for their complex excited-state behavior. researchgate.netresearchgate.net

Ultrafast Intersystem Crossing in Nitro-substituted Naphthalenes

Upon absorption of light, nitronaphthalene derivatives are promoted to an excited singlet state (S₁). nih.govd-nb.infoacs.org A characteristic feature of these molecules is the extremely rapid and efficient transition from the S₁ state to an excited triplet state (T₁), a process known as intersystem crossing (ISC). nih.govd-nb.infoacs.org For some nitronaphthalenes, this process can occur on a sub-picosecond timescale. d-nb.infoacs.org For 1-nitronaphthalene, the S₁ lifetime is 100 fs or less, representing one of the fastest measured spin multiplicity changes for an organic molecule. acs.orgacs.org In 2-nitronaphthalene (B181648), the ISC has a characteristic time of approximately 0.7 picoseconds. d-nb.info This ultrafast ISC is the dominant decay pathway for the S₁ state, leading to very low fluorescence quantum yields. acs.org The triplet state, once populated, can then undergo further photochemical reactions or decay back to the ground state. researchgate.netacs.org The triplet quantum yield for 2-nitronaphthalene has been measured to be high, at 0.93 ± 0.15. researchgate.net

Spin-Orbit Coupling and Nonadiabatic Dynamics in Photoreactions

The rapid intersystem crossing in nitronaphthalenes is a consequence of strong spin-orbit coupling (SOC). nih.govd-nb.info SOC is an interaction that facilitates transitions between electronic states of different spin multiplicities. d-nb.info The presence of the nitro group significantly enhances SOC in these molecules. d-nb.info In this compound, the heavy bromine atom would further increase the magnitude of the spin-orbit coupling.

The photoreactions of these compounds are governed by nonadiabatic dynamics, where the molecule can move between different potential energy surfaces (electronic states). nih.govresearchgate.net The efficiency of ISC and subsequent photoreactivity are controlled by the relative energies of the singlet and triplet states and the strength of the coupling between them. nih.govacs.org Theoretical studies on 2-nitronaphthalene have identified distinct reaction pathways for intersystem crossing involving different electronic states and molecular geometries. nih.govresearchgate.net The photostability and photoreactivity of nitronaphthalene derivatives are correlated with the torsional angle of the nitro group relative to the aromatic ring. researchgate.netresearchgate.net For instance, 2-nitronaphthalene is relatively photoinert, while 1-nitronaphthalene undergoes photodegradation. researchgate.net This difference in reactivity is attributed to the different geometries and excited-state dynamics of the isomers. researchgate.netresearchgate.net

Intramolecular Cyclization and Rearrangement Reactions

For intramolecular cyclization involving C-N bond formation to occur, a suitable side chain must be present on the naphthalene ring, typically positioned ortho to the nitro group. In the case of the parent this compound, such a reaction is not possible as it lacks the necessary tethered nucleophilic group. However, if the compound were derivatized, for example, by introducing a side chain with a terminal amine or other nitrogen nucleophile at an appropriate position, photocyclization would become a feasible reaction pathway.

Detailed Research Findings: The mechanism for such a reaction would likely involve the photoexcited nitro group. In its triplet state, the nitro group can act as an oxidant and can abstract a hydrogen atom from an adjacent, suitably positioned C-H or N-H bond in the side chain. This intramolecular hydrogen abstraction would generate a biradical intermediate. Subsequent radical-radical coupling would lead to the formation of a new C-N bond, resulting in a cyclized, heterocyclic product. While direct examples involving this compound derivatives are not extensively documented, the principle is a well-established strategy in the photochemistry of nitroarenes for synthesizing N-heterocycles. mdpi.com

This compound can undergo rearrangement reactions under both thermal and photochemical conditions, leading to structurally different isomers or products.

Detailed Research Findings: Von Richter Rearrangement: Under thermal conditions, aromatic nitro compounds can undergo the Von Richter reaction when treated with potassium cyanide. wikipedia.org This reaction involves a nucleophilic attack of the cyanide ion at a position ortho to the nitro group, followed by a complex rearrangement. For this compound, attack at the C2 position is blocked by the bromine atom. However, if the reaction proceeds via a cine-substitution mechanism where the entering group takes a position adjacent to the one vacated by the leaving group, complex product mixtures could arise. The classic Von Richter rearrangement typically results in the displacement of the nitro group and the introduction of a carboxyl group at the position originally occupied by the nitro group. wikipedia.org

Photochemical Rearrangement: Under photochemical conditions, a common rearrangement pathway for nitroarenes involves the transformation of the nitro group into a nitrite (B80452) group (Ar-NO₂ → Ar-O-N=O). This photo-induced linkage isomerization creates a highly reactive aryl nitrite ester intermediate. researchgate.net This intermediate can then undergo homolytic cleavage of the O-NO bond to produce an aryloxy radical and nitric oxide (•NO). The aryloxy radical can then participate in various subsequent reactions, such as abstracting a hydrogen atom from the solvent to form a naphthol derivative (e.g., 2-bromo-1-naphthol). This pathway is a known photodegradation route for many nitro-polycyclic aromatic hydrocarbons. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal tool for investigating the properties of nitroaromatic compounds. By approximating the complex many-electron problem to one involving electron density, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic properties of 2-bromo-1-nitronaphthalene are significantly influenced by the interplay between the naphthalene (B1677914) ring system and its electron-withdrawing nitro (NO₂) and bromine (Br) substituents. DFT calculations have been employed to analyze the electronic structure of related nitronaphthalene derivatives. These studies reveal that the nitro group plays a crucial role in shaping the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, in analogous nitronaphthalenes, the nitro group has been shown to reduce the energy of the HOMO. smolecule.com The electron-withdrawing nature of both the nitro and bromo groups affects the electron density distribution across the naphthalene ring, influencing its reactivity in both electrophilic and nucleophilic reactions.

Ab initio nonadiabatic molecular dynamics studies on the related 2-nitronaphthalene (B181648) have provided a detailed picture of its electronic state transitions. nih.govd-nb.info These calculations identified two distinct intersystem crossing (ISC) reaction pathways involving different electronic states at different nuclear configurations. nih.govd-nb.info The majority of ISC events were found to occur from a locally excited singlet nπ* state to a locally excited triplet π'π* state, while a minor pathway involved a transition from a charge-transfer singlet ππ* state to a locally excited triplet nπ* state. nih.gov The high efficiency of this process is attributed to the minimal electronic and nuclear changes required for the singlet-triplet transition. nih.gov

Table 1: Key Electronic Transitions in a Nitronaphthalene Derivative Interactive data table available online.

| Transition | Description | Timescale |

| Photoexcitation | To a SCT(ππ) state | - |

| Internal Conversion | SCT(ππ) → SLE(nπ) | < 100 fs |

| Intersystem Crossing (Major) | SLE(nπ) → TLE(ππ) | ~0.7 ps |

| Intersystem Crossing (Minor) | SCT(ππ) → TLE(π'π*) | ~0.7 ps |

| Data derived from studies on 2-nitronaphthalene. d-nb.info |

The geometry of a molecule, both in its ground and excited electronic states, is a fundamental determinant of its physical and chemical properties. DFT calculations can accurately predict these geometries. For nitronaphthalene derivatives, the orientation of the nitro group relative to the naphthalene ring is a key structural parameter.

Computational studies on 2-nitronaphthalene have shown that upon electronic excitation, the molecule can undergo significant geometric relaxation. acs.org The ground-state geometry of nitronaphthalene derivatives has been correlated with their photodegradation rates, with the torsion angle of the nitro group being a significant factor. researchgate.net For 2-nitronaphthalene, the ground-state torsion angle is calculated to be 0.0°. researchgate.net

In the excited state, the molecule may adopt different conformations. For example, in 2-nitronaphthalene, there is a significant energy barrier to access an intramolecular charge-transfer state, which influences its photochemistry. acs.org Theoretical studies on other nitroaromatic compounds have also highlighted the importance of structural relaxation in the excited state, which can lead to different decay pathways. rsc.org

Table 2: Calculated Ground-State Torsion Angles and Photodegradation Rates for Nitronaphthalene Derivatives Interactive data table available online.

| Compound | Ground-State Torsion Angle (°) | Photodegradation Rate |

| 2-Nitronaphthalene | 0.0 | Photoinert |

| 1-Nitronaphthalene (B515781) | 27.7 | Moderate |

| 2-Methyl-1-nitronaphthalene | 55.4 | High |

| Data from Crespo-Hernández et al. (2013). researchgate.net |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are a powerful tool for predicting vibrational frequencies and assigning them to specific molecular motions. acs.org These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and provide a deeper understanding of its vibrational modes.

For nitroaromatic compounds, the vibrational bands associated with the nitro group are particularly characteristic. In the IR spectrum, strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group are typically observed. Theoretical calculations on related molecules, such as 1-nitronaphthalene and other nitro-substituted compounds, have shown good agreement between calculated and experimental vibrational frequencies. ustc.edu.cnresearchgate.net These studies aid in the precise assignment of vibrational modes, including those of the naphthalene ring and the C-Br bond. ustc.edu.cn

Table 3: Predicted Vibrational Frequencies for a Nitro-Substituted Triphenylamine (Br-NTPA) as an Analogous System Interactive data table available online.

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| Nitro Group Symmetric Stretch | 1301 | 1314 |

| Aromatic C-C Stretch | 1579 | 1584 |

| Aromatic C-C Stretch | 1599 | 1599 |

| C-Br Stretch (partial) | 1067 | 1072 |

| Data from Zhao et al. (2025). ustc.edu.cn |

The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting a molecule's reactive behavior. nih.gov It represents the electrostatic potential created by the molecule's electron and nuclear charge distribution. nih.gov MEP maps visually depict the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).

For nitroaromatic compounds, the MEP is significantly influenced by the strongly electron-withdrawing nitro group. This creates a region of positive potential around the aromatic ring, making it susceptible to nucleophilic attack. The bromine atom in this compound also contributes to the electronic landscape. MEP analysis can help to predict the sites for nucleophilic aromatic substitution reactions. mdpi.com

Mechanistic Probing using Computational Chemistry

Beyond static molecular properties, computational chemistry provides a dynamic view of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transient species like transition states.

Computational studies have been instrumental in mapping out the reaction mechanisms of processes involving nitroaromatic compounds. For instance, theoretical investigations into the photochemistry of nitronaphthalene derivatives have revealed complex reaction pathways. researchgate.net

In the case of 2-nitronaphthalene, computational modeling has shown that upon photoexcitation, the molecule can decay through different channels, including intersystem crossing to the triplet state. acs.org The calculations predict a branching of the initially excited singlet state into two main relaxation pathways. One major channel leads to the population of a triplet state, while a second involves conformational relaxation to an intramolecular charge-transfer state. acs.org The relative importance of these pathways is influenced by the molecule's structure and its interaction with the solvent. researchgate.net

Theoretical studies on nucleophilic aromatic substitution (SNAr) reactions of nitroarenes have also provided detailed mechanistic insights. mdpi.com These calculations can determine the energy barriers for the addition of a nucleophile and the departure of the leaving group, identifying the rate-limiting step of the reaction. mdpi.com For this compound, such studies would clarify the preference for substitution at the bromine-bearing carbon and the energetics of the transition states involved.

Analysis of Regioselectivity and Stereoselectivity

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting and rationalizing the regioselectivity of chemical reactions involving substituted naphthalenes. In the case of this compound, its synthesis and subsequent reactions are governed by the electronic and steric effects of the bromo and nitro substituents.

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-nitronaphthalene. The nitro group at the C1 position is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, in naphthalene systems, the directing effects are more complex. The unsubstituted ring is generally more activated than the substituted ring. For electrophilic attack on 1-nitronaphthalene, the incoming electrophile is directed away from the nitro-substituted ring. Within the unsubstituted ring, positions 5 and 8 are electronically favored. The presence of the deactivating nitro group makes the reaction require forcing conditions.

Conversely, the nitration of 1-bromonaphthalene (B1665260) would lead to a different isomer distribution, as the bromo substituent is an ortho-, para-director, albeit a deactivating one.

In reactions where this compound acts as a reactant, for instance in nucleophilic aromatic substitution (SNAr), the regioselectivity is dictated by the powerful electron-withdrawing nature of the nitro group. Nucleophilic attack is favored at the carbon atoms bearing the nitro group (C1) or at other positions activated by its electron-withdrawing resonance and inductive effects. The bromine at C2 can act as a leaving group. Theoretical studies model the stability of the Meisenheimer-like intermediates to predict the most likely site of attack.

DFT studies on related systems, such as the Diels-Alder reactions of nitronaphthalenes, have shown that the regioselectivity can be reliably predicted by analyzing the geometries of the transition states and the frontier molecular orbitals (FMO). researchgate.netbenthamdirect.com These reactions are often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net For polar reactions, analysis of the Global Electron Density Transfer (GEDT) indicates the direction of electron flow and helps rationalize the observed outcomes. nsmsi.ir

Table 1: Factors Influencing Regioselectivity in Reactions of Substituted Naphthalenes

| Factor | Description | Relevance to this compound |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents directs incoming groups. The nitro group is strongly electron-withdrawing, while bromine is weakly deactivating. | In electrophilic reactions on 1-nitronaphthalene to form the title compound, the nitro group deactivates the ring. In nucleophilic reactions, the nitro group activates the ring for attack. |

| Steric Hindrance | The physical size of substituents can block access to certain positions. | The peri-position (C8) relative to the C1-nitro group experiences steric hindrance, which can disfavor substitution at that site. |

| Frontier Molecular Orbitals (FMO) | The energy and coefficients of the HOMO and LUMO can predict the most favorable sites for interaction in cycloaddition and other reactions. researchgate.net | The LUMO of this compound is expected to have large coefficients on the carbons of the nitro-substituted ring, making it susceptible to nucleophilic attack. |

| Intermediate Stability | The relative stability of reaction intermediates (e.g., Wheland intermediates in EAS, Meisenheimer complexes in SNAr) determines the major product. | Computational modeling of intermediate energies is a key tool for predicting the regiochemical outcome of reactions involving this compound. |

Solvent Effects in Theoretical Reaction Modeling

Solvent effects play a crucial role in the kinetics and thermodynamics of chemical reactions and can significantly alter reaction pathways and selectivity. sbq.org.br Theoretical chemistry accounts for these effects using various models, broadly classified as implicit and explicit solvent models.

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. sbq.org.brresearchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which are particularly important in reactions involving charge separation or polar transition states. For example, studies on 1-nitronaphthalene have shown that increasing the solvent polarity can lower the energy of excited states. researchgate.net Research on 2-nitronaphthalene demonstrated that implicit solvent models predict a red-shift in the absorption bands relative to the gas phase, with the shift scaling with the charge-transfer character of the electronic transition. acs.org

Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. acs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise, treating the solute and a few key solvent molecules at a high level of theory (QM) while the rest of the solvent is modeled using classical mechanics (MM).

For reactions involving this compound, the choice of solvent can influence reaction rates and regioselectivity. A polar solvent would stabilize a polar transition state, accelerating the reaction. Theoretical modeling can screen for the optimal solvent by calculating the free energy profile of the reaction in different media, helping to rationalize experimental observations or guide synthetic planning. sbq.org.br

Charge Transfer Mechanisms

Charge transfer (CT) is a fundamental process in the chemistry of many nitroaromatic compounds. The strong electron-accepting nature of the nitro group, enhanced by the bromo substituent in this compound, makes this molecule a potential candidate for participating in charge-transfer interactions.

In a charge-transfer mechanism, the reaction proceeds via the transfer of an electron from a donor molecule to an acceptor molecule, forming a radical ion pair. This initial step distinguishes it from a purely polar mechanism. The nitration of naphthalene can proceed through a charge-transfer pathway, where time-resolved spectroscopy has identified the naphthalene cation radical as a key reactive intermediate. This cation radical then combines with nitrogen dioxide (NO₂) to form the final products.

Computational studies on substituted naphthalenes investigate the electronic properties that favor charge transfer. The formation of an intramolecular charge-transfer state is a possible decay channel for the excited state of 1-nitronaphthalene. acs.org In such a state, there is a significant shift of electron density from one part of the molecule (the naphthalene ring) to another (the nitro group). This process is highly dependent on the molecular geometry and the surrounding solvent.

For this compound, computational methods can calculate key parameters like ionization potential and electron affinity to assess its ability to act as an electron acceptor. The LUMO energy is a critical indicator; a low-lying LUMO facilitates the acceptance of an electron. The presence of both the nitro and bromo groups lowers the LUMO energy, enhancing the compound's electron-accepting capabilities and making charge-transfer mechanisms more plausible in its reactions with electron-rich species.

Advanced Quantum Chemical Methods

To accurately describe the complex electronic structure and dynamics of molecules like this compound, especially in their excited states, advanced quantum chemical methods are required.

Ab Initio and CASSCF/CASPT2 Studies of Excited States

Standard DFT methods can sometimes fail to accurately describe excited states, particularly in systems with significant multi-reference character or strong electron correlation. High-level ab initio methods are employed for more reliable results.

Complete Active Space Self-Consistent Field (CASSCF) is a multi-configurational method that provides a qualitatively correct description of the electronic wave function for ground and excited states, especially around conical intersections and in situations of bond breaking/formation. However, CASSCF often neglects a significant portion of the electron correlation, known as dynamic correlation. acs.org

To account for dynamic correlation, the results from CASSCF are typically refined using a second-order perturbation theory correction, most commonly the CASPT2 (Complete Active Space with Second-Order Perturbation Theory) method. acs.orgucl.ac.uk CASPT2//CASSCF (meaning CASPT2 energy calculated on a CASSCF-optimized geometry) calculations provide a highly accurate description of the potential energy surfaces of excited states.

For related molecules like 1-nitronaphthalene, CASPT2//CASSCF studies have been crucial in elucidating the photophysical and photochemical pathways. acs.org These studies have mapped the decay paths from bright excited states, populated by light absorption, to dark states and triplet states through intersystem crossing. acs.org Such calculations can identify the primary photoinduced processes and potential photodegradation mechanisms. acs.org For this compound, these methods would be essential for understanding its photostability and the ultrafast dynamics following photoexcitation.

Nonadiabatic Molecular Dynamics Simulations

When electronic states are close in energy, the Born-Oppenheimer approximation (which assumes that the motion of nuclei and electrons can be separated) breaks down. Nonadiabatic dynamics simulations are necessary to model the transitions between different electronic potential energy surfaces. case.edunih.gov

These simulations propagate a swarm of classical trajectories on the potential energy surfaces calculated by quantum chemistry, allowing for "hops" between surfaces at regions of strong coupling, such as conical intersections or points of significant spin-orbit coupling. nih.gov

Recent nonadiabatic dynamics simulations on nitronaphthalene derivatives have provided profound insights, challenging long-held interpretations of experimental data. nih.gov It was previously believed that nitronaphthalenes exhibited intersystem crossing (ISC) on a timescale of ~100 femtoseconds, among the fastest known for organic molecules. researchgate.net However, nonadiabatic dynamics simulations revealed that this ultrafast process is actually internal conversion within the singlet manifold. nih.gov The subsequent ISC to the triplet state occurs on a longer, picosecond timescale. nih.gov These simulations also uncovered that the spin transitions proceed via multiple distinct pathways, with their relative importance depending on electronic factors and the torsion of the nitro group. nih.gov Applying these simulation techniques to this compound would clarify its excited-state deactivation mechanism, predicting the quantum yields of fluorescence and triplet formation.

Aromaticity Analysis in Substituted Naphthalene Systems

Aromaticity is a key concept in organic chemistry that relates to the stability and reactivity of cyclic conjugated systems. The introduction of substituents can significantly alter the aromaticity of the naphthalene rings. This can be quantified using various theoretical descriptors, with the Harmonic Oscillator Model of Aromaticity (HOMA) being one of the most widely used geometry-based indices. researchgate.netnih.gov

The HOMA index evaluates the deviation of bond lengths within a ring from an optimal value for a fully aromatic system, with a value of 1 indicating full aromaticity and values close to 0 indicating a non-aromatic system. d-nb.info

Studies on substituted naphthalenes have shown that electron-withdrawing groups like the nitro group and electron-donating groups can have a substantial impact on the aromaticity of both the substituted and unsubstituted rings. researchgate.netnih.govd-nb.info The nitro group generally causes a decrease in the aromaticity of the ring to which it is attached. researchgate.net This effect is related to the increased participation of quinoid-like resonance structures. The aromaticity of the unsubstituted ring can also be affected, sometimes increasing as it compensates for the changes in the substituted ring. d-nb.info

For this compound, a HOMA analysis would likely show a significant decrease in the aromaticity of the ring bearing the substituents compared to unsubstituted naphthalene. The combined inductive and resonance effects of the nitro and bromo groups would induce bond length alternation. The HOMA index for the unsubstituted ring would also be altered. Comparing the calculated HOMA values for the two rings provides a quantitative measure of the electronic perturbations caused by the substituents.

Table 2: Calculated Aromaticity (HOMA Index) for Naphthalene and Related Systems

| Compound | Ring | HOMA Index | Reference |

| Naphthalene | - | 0.784 | researchgate.net |

| 1-Nitronaphthalene | Substituted Ring | 0.761 | researchgate.net |

| BN-Naphthalene | - | ~0.66 (81% of Naphthalene) | mdpi.com |

| 1-Nitro-BN-Naphthalene | - | ~0.64 - 0.67 | mdpi.com |

Note: HOMA values can vary slightly depending on the computational level of theory. The data presented provides a comparative view of substituent effects.

Synthetic Applications and Derivative Chemistry

2-Bromo-1-nitronaphthalene as a Building Block in Organic Synthesis

The dual functionality of this compound underpins its utility as a foundational molecule in multi-step syntheses. Chemists can selectively target either the C-Br bond or the nitro group, or utilize them in tandem to construct elaborate molecules. The primary synthetic transformations involving this compound include the reduction of the nitro group, nucleophilic substitution of the bromine atom, and palladium-catalyzed cross-coupling reactions. These key reactions enable the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Nitro Group Reduction | H₂ gas with Pd catalyst; metal hydrides (e.g., NaBH₄, LiAlH₄) | 2-Bromo-1-naphthylamine | |

| Nucleophilic Substitution | Sodium cyanide (NaCN) in a suitable solvent | 2-Cyano-1-nitronaphthalene | |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | Aryl-substituted nitronaphthalenes | mdpi.comacs.org |

| Heck Coupling | Alkene (e.g., styrene), Pd catalyst, base | Alkenyl-substituted nitronaphthalenes | acs.orgmdpi.com |

One of the most fundamental and widely used transformations of this compound is the reduction of its nitro group to form an amino group. This reaction directly yields 2-bromo-1-naphthylamine, a key synthetic intermediate. The conversion is typically achieved with high efficiency using standard reduction methods, such as catalytic hydrogenation with hydrogen gas over a palladium catalyst or treatment with metal hydrides.

This straightforward reduction is a critical step in the synthesis of various naphthalene (B1677914) derivatives, particularly those required for pharmaceuticals and dyestuffs. lookchem.com The resulting aminonaphthalene can undergo a host of further reactions, including diazotization and acylation. Research on related compounds, such as 3-halogeno-1-nitronaphthalenes, shows that reduction with stannous chloride followed by treatment with sodium hydroxide (B78521) is an effective method for producing the corresponding halogenated naphthylamines. rsc.org This highlights the general applicability of nitro group reduction across the bromonitronaphthalene isomer family.

The presence of a bromine atom on the naphthalene ring allows for the synthesis of a vast array of substituted derivatives through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly powerful tools in this context. acs.org

In a typical Suzuki-Miyaura coupling, this compound can be reacted with a variety of organoboron compounds (e.g., arylboronic acids) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-2 position. libretexts.org This method provides a direct route to 2-aryl-1-nitronaphthalenes, which are precursors to more complex structures. The reaction is highly versatile and tolerates a wide range of functional groups on the coupling partner.

Similarly, the Heck reaction allows for the coupling of this compound with alkenes, such as styrene, to introduce vinyl groups onto the naphthalene core. mdpi.com Beyond cross-coupling, the bromine atom can also be displaced by nucleophiles. For instance, reaction with sodium cyanide can be used to introduce a nitrile group, forming 2-cyano-1-nitronaphthalene, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Building upon the cross-coupling strategies used for simple substitution, this compound can serve as a starting material for the construction of larger, fused Polycyclic Aromatic Hydrocarbons (PAHs). Although direct examples involving this specific isomer are specialized, the synthetic principles are well-established. For example, a Suzuki coupling reaction between this compound and an appropriately substituted partner, like 2-formylphenylboronic acid, would yield a biaryl intermediate. Subsequent intramolecular cyclization and aromatization steps could then be employed to form a larger, fused ring system.

A powerful one-pot method for synthesizing nitrogen-doped PAHs involves a Suzuki coupling followed by an intramolecular SNAr (nucleophilic aromatic substitution) cascade reaction. rsc.org This strategy could plausibly be adapted, where this compound is coupled with a halogenated aniline (B41778) derivative. After reduction of the nitro group, an intramolecular cyclization could lead to the formation of a fully fused, N-doped PAH. rsc.org Furthermore, the Sonogashira reaction, which couples terminal alkynes with aryl halides, provides another established route for extending aromatic systems and is frequently used in the synthesis of complex PAHs. sci-hub.se

Integration into Functional Organic Materials

Naphthalene and its derivatives are fundamental building blocks for a wide range of functional organic materials due to their rigid, planar structure and rich electronic properties. mdpi.com These properties make them ideal candidates for applications in organic electronics. Halogenated nitroaromatics, including isomers like 7-bromo-1-nitronaphthalene, are specifically noted for their utility in the development of organic semiconductors and other electronic materials. evitachem.com The synthetic versatility of this compound allows for its incorporation into larger π-conjugated systems, enabling the precise tuning of the electronic and optical properties of the final material.

Organic semiconductors are the active components in a variety of electronic devices. Naphthalene-based polymers and small molecules are among the most suitable materials for these applications, particularly for blue-light-emitting diodes. mdpi.com this compound serves as an early-stage precursor in the synthesis of these advanced materials. Through the coupling reactions described previously (e.g., Suzuki, Heck), the naphthalene core can be functionalized and extended to create oligomers and polymers with tailored semiconducting properties. scribd.com

The synthesis often involves creating larger, soluble naphthalene derivatives that can be processed into thin films. For example, arylalkynyl naphthalenes, which show promising deep-blue luminescence, can be synthesized via a cascade reaction involving a benzyne (B1209423) intermediate, which itself can be generated from halogenated precursors. nih.gov The twisted structure of some multi-aryl substituted naphthalenes helps to minimize intermolecular interactions, which is beneficial for achieving efficient luminescence in the solid state. nih.gov

The electroluminescent properties of naphthalene derivatives have led to their successful application as the emissive layer in Organic Light-Emitting Diodes (OLEDs). tdl.org Specifically, they are known as robust building blocks for materials that emit in the blue region of the spectrum, a critical component for full-color displays and white lighting. mdpi.comingentaconnect.com

Research has demonstrated that OLEDs fabricated with naphthalene derivatives as the emitter can achieve high efficiency and color purity. In a typical multilayer device structure, the naphthalene-based material is thermally evaporated to form a thin emissive layer, sandwiched between charge-transporting and injection layers. ingentaconnect.com A study on a blue-emitting OLED using a complex naphthalene derivative end-capped with fluorene (B118485) moieties reported excellent performance metrics, as detailed in the table below. ingentaconnect.com

| Device Structure | ITO / NPB (50 nm) / Emitter (30 nm) / Bphen (30 nm) / Liq (2 nm) / Al (100 nm) |

| Emitter Material | 7-(1-(1-(2-(diphenylamino)-9,9-diethyl-9H-fluoren-7-yl)naphthalen-4-yl)naphthalen-4-yl)-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine |

| Luminous Efficiency | 2.79 cd/A (at 1,000 cd/m²) |

| Power Efficiency | 1.19 lm/W (at 1,000 cd/m²) |

| External Quantum Efficiency (EQE) | 2.30% (at 1,000 cd/m²) |

| CIE Coordinates | (0.14, 0.12) at 8.0 V |

| Data from a study on blue OLEDs using complex naphthalene derivatives. ingentaconnect.com |

This demonstrates that by using precursors like this compound to build sophisticated molecular emitters, it is possible to fabricate high-performance OLED devices. The ability to manipulate the naphthalene core through its reactive handles is crucial for tuning the material's energy levels (HOMO/LUMO) and achieving efficient electroluminescence. mdpi.comrsc.org

Cycloaddition Reactions and Heterocycle Formation

The electron-deficient nature of the naphthalene ring in this compound, enhanced by the nitro group, facilitates its participation in cycloaddition reactions, leading to the formation of complex polycyclic and heterocyclic structures.

Nitronaphthalenes can function as dienophiles in Diels-Alder reactions, a powerful method for constructing six-membered rings. sigmaaldrich.com The reaction involves the [4+2] cycloaddition of a conjugated diene to one of the double bonds of the naphthalene ring. slideshare.net The electron-withdrawing nitro group activates the naphthalene system for normal-electron-demand Diels-Alder reactions, particularly with electron-rich dienes. researchgate.netresearchgate.netmdpi.com

Studies on nitronaphthalenes have shown that they react with dienes like the Danishefsky diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) to yield, after a series of steps, phenanthrene (B1679779) derivatives. researchgate.net The initial cycloaddition is typically followed by the elimination of small molecules (like nitrous acid from the nitro group) in a process that leads to aromatization of the newly formed ring. researchgate.net While specific studies on this compound are not extensively detailed, the established reactivity of the nitronaphthalene core suggests its utility in forming substituted phenanthrene systems. The bromine atom would remain on the resulting phenanthrene skeleton, offering a site for further chemical modification.

The general outcome of such reactions is summarized in the table below:

| Dienophile | Diene Type | Primary Product | Final Product (after aromatization) |

| Nitronaphthalene | Electron-rich (e.g., Danishefsky diene) | [4+2] cycloadduct | Phenanthrene derivative |

| Nitronaphthalene | Less reactive (e.g., isoprene) | Hetero-Diels-Alder adduct | N-naphthylpyrrole |

Table 1: General Reactivity of Nitronaphthalenes in Diels-Alder Reactions. researchgate.netresearchgate.net

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal and materials chemistry. Spiro-naphthalene derivatives can be synthesized through various strategies, including multi-component reactions and ring expansion or contraction sequences. rsc.orgresearchgate.net For instance, the condensation of 1,3-dicarbonyl compounds, aldehydes, and a source of cyanide can lead to the formation of spiro[naphthalene-pyrimidine] systems. rsc.org

While direct synthesis from this compound is not commonly reported, its functional groups can be transformed to facilitate spirocyclization. For example, the nitro group could be reduced to an amine, and the bromo group could be used in a coupling reaction to introduce a suitable tether for an intramolecular cyclization that forms the spiro center. Alternatively, ring expansion of a precursor like a 2-aryl-1,3-indandione can be used to construct the fully substituted naphthalene core of a spiro-lactone. nih.gov The functionalities on this compound make it a potential starting point for creating the necessary precursors for these advanced synthetic routes. ias.ac.in

The synthesis of carbazoles, a class of nitrogen-containing heterocycles with important applications in materials science and pharmaceuticals, can be achieved from nitroarenes via reductive cyclization. kyoto-u.ac.jp The Cadogan reaction is a classic example, where a nitroarene is treated with a trivalent phosphorus compound, such as triethyl phosphite (B83602), to induce deoxygenation and cyclization. wikipedia.org

This methodology is applicable to the synthesis of substituted carbazoles. Starting with a 2-nitrobiphenyl (B167123) derivative, treatment with triethyl phosphite at elevated temperatures leads to the formation of a carbazole (B46965) ring system. google.comgoogle.com this compound can be envisioned as a precursor in a multi-step synthesis of a bromo-substituted benzo[a]carbazole. This would first involve a Suzuki or similar cross-coupling reaction at the 2-position (C-Br bond) to form a 2-aryl-1-nitronaphthalene. This intermediate, which is a derivative of 2-nitrobiphenyl, could then undergo an intramolecular Cadogan-type reductive cyclization to furnish the corresponding bromo-substituted carbazole derivative.

A general scheme for this transformation is outlined below: Step 1: Cross-Coupling this compound + Arylboronic acid --(Pd catalyst)--> 2-Aryl-1-nitronaphthalene Step 2: Cadogan Cyclization 2-Aryl-1-nitronaphthalene --(P(OEt)₃, heat)--> Bromo-substituted Benzo[a]carbazole

This approach provides access to complex, functionalized carbazoles that would be difficult to synthesize by other means. organic-chemistry.org

Regioselective Functionalization of this compound Derivatives

Further functionalization of the this compound scaffold is dictated by the directing effects of the existing substituents. The nitro group is a powerful electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution, while deactivating the ring. The bromine atom is a deactivating but ortho, para-director. The interplay of these effects, combined with the inherent reactivity of different positions on the naphthalene ring, governs the regioselectivity of subsequent reactions. nih.gov

In the context of nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nitro group strongly activates the ring towards attack by nucleophiles. masterorganicchemistry.comorganicchemistrytutor.commdpi.com The bromine atom can act as a leaving group, especially when activated by the nitro group at the ortho position. This allows for the regioselective introduction of nucleophiles such as alkoxides, amines, or thiolates at the C-2 position.

A more versatile approach to regioselective functionalization is through metal-catalyzed cross-coupling reactions . The C-Br bond at the 2-position is an excellent handle for reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings. vulcanchem.com These reactions allow for the precise and predictable formation of new carbon-carbon bonds at the C-2 position, enabling the synthesis of a wide array of complex derivatives without affecting the nitro group. For example, asymmetric Suzuki-Miyaura coupling has been used on 1-bromo-2-naphthoate esters to create axially chiral biaryls, a strategy that could be adapted for derivatives of this compound. rsc.org

The selective manipulation of either the bromo or the nitro group allows for a stepwise and controlled elaboration of the naphthalene core, making this compound a highly adaptable platform for constructing complex, functionalized naphthalene-based molecules.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Functionalization

The functionalization of 2-Bromo-1-nitronaphthalene hinges on the selective activation of its C-Br and C-NO2 bonds, as well as C-H bonds on the aromatic ring. Future research will focus on creating more efficient, selective, and robust catalytic systems to orchestrate these transformations.

Palladium-catalyzed cross-coupling reactions are well-established, but there is a continuous drive to develop next-generation catalysts. This includes designing new phosphine (B1218219) ligands, such as the bulky and electron-rich BrettPhos, which has shown efficacy in the denitrative coupling of nitroarenes with various nucleophiles. rsc.org The application of such catalysts could enable the selective replacement of the nitro group in this compound, leaving the bromo group intact for subsequent reactions. Similarly, gold-catalyzed cyclization reactions, which proceed under mild conditions, offer an innovative pathway for synthesizing polyfunctionalized naphthalenes from precursors containing alkyne and diazo groups. researchgate.netnih.gov Adapting this methodology could allow for intricate annulation strategies starting from derivatives of this compound.

Furthermore, iron catalysis is emerging as a cost-effective and environmentally benign alternative. Biomimetic iron catalysts have been successfully employed for the dearomative dihydroxylation of naphthalenes, a transformation that introduces valuable oxygenated functionalities. acs.org Iron complexes have also been shown to catalyze the reductive functionalization of nitro compounds. acs.org Developing iron-based systems for the selective reduction of the nitro group in this compound to an amine, which can then undergo further reactions, is a promising area of investigation.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are indispensable tools for this purpose, allowing for the real-time monitoring of reactions and the characterization of transient intermediates.

Two-dimensional (2D) NMR spectroscopy, including techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), is essential for unambiguously assigning the structure of complex polyfunctionalized naphthalene (B1677914) derivatives. mu.ac.in For mechanistic studies, in-situ monitoring using techniques such as ReactIR (in-situ infrared spectroscopy) and Raman spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products throughout a reaction.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful partner to experimental studies. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict regioselectivity. researchgate.netresearchgate.netacs.org For instance, DFT studies have been used to understand the Diels-Alder reactions of nitronaphthalenes, revealing how the nitro group influences the dienophilic character of the naphthalene core. researchgate.netresearchgate.net Applying these computational tools to reactions involving this compound will provide detailed mechanistic insights, helping to explain observed reactivities and guide the development of new transformations.

Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design multi-step synthetic pathways from scratch.

For a molecule like this compound, ML models can be trained to predict the reactivity of its different functional groups under a wide array of conditions. neurips.ccresearchgate.net By representing molecules as graphs, Graph Neural Networks (GNNs) can learn to identify reactive sites and predict the products of a reaction with high accuracy. arxiv.org Recent models like Reactron go a step further by predicting the electron movements in a mechanistic step, offering a more nuanced understanding of the reaction. arxiv.org This could be used to anticipate whether a given reagent will react at the C-Br bond, the nitro group, or a C-H position.

Sustainable and Scalable Production of Bromonitronaphthalenes

The principles of green chemistry are increasingly influencing the synthesis of fine and specialty chemicals. Future research will focus on developing more sustainable and scalable methods for the production of this compound and related compounds, minimizing environmental impact and improving safety.

The traditional nitration of naphthalene often uses a mixture of concentrated nitric and sulfuric acids, which is corrosive and generates significant acidic waste. dokumen.pub Research into alternative nitrating agents and solvent-free conditions is a key objective. Similarly, bromination often involves molecular bromine, a hazardous and highly reactive substance. sci-hub.se The development and use of solid, safer brominating agents, such as N-Bromosuccinimide (NBS), and catalytic bromination methods are crucial for greener synthesis.

Furthermore, process intensification—developing continuous flow reactors instead of traditional batch processes—can offer better control over reaction parameters, improve safety, and increase yield. mdpi.com The entire life cycle of the production process, from raw materials to waste disposal, will be considered to create truly sustainable technologies. mdpi.comresearchgate.net This includes recycling solvents and catalysts to minimize waste and reduce costs, making the production of bromonitronaphthalenes both economically viable and environmentally responsible.

Exploration of New Chemical Transformations of Polyfunctionalized Naphthalenes